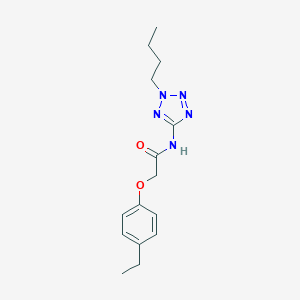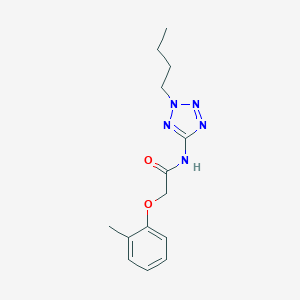![molecular formula C20H18N2O5 B244494 N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-FUBINACA has gained popularity as a recreational drug due to its high potency and availability on the black market. However, its use has been associated with severe adverse effects, including seizures, respiratory depression, and death. In recent years, MMB-FUBINACA has also emerged as a research tool for investigating the endocannabinoid system and developing new therapies for various diseases.
Wirkmechanismus
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide binds to the CB1 receptor in the brain and other organs, leading to the activation of various signaling pathways. This activation results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the drug's psychoactive effects. N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide also has a high affinity for the CB2 receptor, which is primarily found in the immune system and has been implicated in various diseases, including inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a range of biochemical and physiological effects, including altered heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and death at high doses. In addition, N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have immunomodulatory effects, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise control over the receptor's activation. However, its use is limited by its potential for severe adverse effects, which can make it difficult to study in vivo. In addition, the legality of N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide varies by jurisdiction, which can affect its availability and use in research.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of new therapies for diseases such as cancer and epilepsy, which may be mediated by the endocannabinoid system. Another area of interest is the investigation of the CB2 receptor and its role in various diseases, which may lead to the development of new treatments for inflammation and autoimmune disorders. Finally, there is a need for further research on the adverse effects of N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide and other synthetic cannabinoids, which can inform public health policies and interventions.
Synthesemethoden
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using various methods, including classical organic synthesis, microwave-assisted synthesis, and flow chemistry. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2-methoxybenzoyl chloride to form 4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl hydrazine. The hydrazine is then reacted with furfuryl chloride in the presence of a base, such as potassium carbonate, to produce N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for investigating the receptor's function and signaling pathways. N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has also been used to develop new therapies for diseases such as cancer, epilepsy, and chronic pain.
Eigenschaften
Molekularformel |
C20H18N2O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-7-4-3-6-14(16)19(23)22-15-12-13(9-10-17(15)26-2)21-20(24)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
DSFAXWYIGGXLCY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)